2-(4-Boc-aminophenyl)-3-hydroxypyridine
Description
2-(4-Boc-aminophenyl)-3-hydroxypyridine is an organic compound that features a pyridine ring substituted with a hydroxyl group and a 4-Boc-aminophenyl group. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions.
Properties
IUPAC Name |
tert-butyl N-[4-(3-hydroxypyridin-2-yl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-12-8-6-11(7-9-12)14-13(19)5-4-10-17-14/h4-10,19H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQXYJWAPCRRPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C=CC=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of tert-butyl dicarbonate (Boc2O) in the presence of a base to protect the amine group . The hydroxyl group can be introduced through various methods, including oxidation reactions.
Industrial Production Methods
Industrial production of 2-(4-Boc-aminophenyl)-3-hydroxypyridine may involve large-scale synthesis using similar methods as in laboratory synthesis but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Boc-aminophenyl)-3-hydroxypyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the Boc group, revealing the free amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can yield the free amine.
Scientific Research Applications
2-(4-Boc-aminophenyl)-3-hydroxypyridine has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Boc-aminophenyl)-3-hydroxypyridine involves its interaction with specific molecular targets. The Boc group protects the amine, allowing selective reactions at other sites. Upon deprotection, the free amine can interact with enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenyl)-3-hydroxypyridine: Similar structure but without the Boc protection.
2-(4-Methoxyphenyl)-3-hydroxypyridine: Similar structure with a methoxy group instead of an amine.
Uniqueness
2-(4-Boc-aminophenyl)-3-hydroxypyridine is unique due to the presence of the Boc group, which provides protection for the amine during synthetic procedures. This allows for selective reactions and modifications that would be challenging with the free amine.
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